(Z)-ethyl 2-(6-bromo-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate (Z)-ethyl 2-(6-bromo-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Brand Name: Vulcanchem
CAS No.: 896276-63-4
VCID: VC6464485
InChI: InChI=1S/C19H17BrN2O5S2/c1-3-27-17(23)11-22-14-9-8-12(20)10-15(14)28-19(22)21-18(24)13-6-4-5-7-16(13)29(2,25)26/h4-10H,3,11H2,1-2H3
SMILES: CCOC(=O)CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=CC=C3S(=O)(=O)C
Molecular Formula: C19H17BrN2O5S2
Molecular Weight: 497.38

(Z)-ethyl 2-(6-bromo-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

CAS No.: 896276-63-4

VCID: VC6464485

Molecular Formula: C19H17BrN2O5S2

Molecular Weight: 497.38

* For research use only. Not for human or veterinary use.

(Z)-ethyl 2-(6-bromo-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate - 896276-63-4

Description

(Z)-ethyl 2-(6-bromo-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound belonging to the thiazole derivatives family. Thiazoles are heterocyclic compounds known for their diverse biological activities, including antimicrobial and anticancer properties. This compound's structure includes functional groups such as ethyl, methylsulfonyl, and benzoyl moieties, which contribute to its potential biological activity.

Synthesis and Potential Applications

  • Synthesis Methods: The synthesis of thiazole derivatives typically involves multiple steps, including the formation of the thiazole ring and the introduction of functional groups. A common approach involves the use of thiazole derivatives and other organic reactions to build the complex structure.

  • Potential Applications: Given its structural features, this compound may have potential applications in medicinal chemistry, particularly as a lead compound for developing new drugs targeting various diseases. Thiazole derivatives are known for their biological activities, including anti-inflammatory and anticancer effects.

Biological Activities of Thiazole Derivatives

Thiazole derivatives have been extensively studied for their biological activities:

Compound TypeBiological ActivityReferences
BenzothiazoleAnticancer, anti-inflammatory
Thiazole DerivativesAntimicrobial, anticancer

Research Findings and Future Directions

  • Research Findings: Studies on similar thiazole compounds have shown significant biological activities. For instance, benzothiazole derivatives have been found to inhibit cancer cell proliferation and exhibit apoptosis-promoting effects .

  • Future Directions: Further research is needed to explore the specific biological activities of (Z)-ethyl 2-(6-bromo-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate and to develop it as a therapeutic agent.

CAS No. 896276-63-4
Product Name (Z)-ethyl 2-(6-bromo-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Molecular Formula C19H17BrN2O5S2
Molecular Weight 497.38
IUPAC Name ethyl 2-[6-bromo-2-(2-methylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Standard InChI InChI=1S/C19H17BrN2O5S2/c1-3-27-17(23)11-22-14-9-8-12(20)10-15(14)28-19(22)21-18(24)13-6-4-5-7-16(13)29(2,25)26/h4-10H,3,11H2,1-2H3
Standard InChIKey ZGOMWRPSBCQZBJ-VZCXRCSSSA-N
SMILES CCOC(=O)CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=CC=C3S(=O)(=O)C
Solubility not available
PubChem Compound 18573711
Last Modified Aug 18 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator